3-羟基-2-甲基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

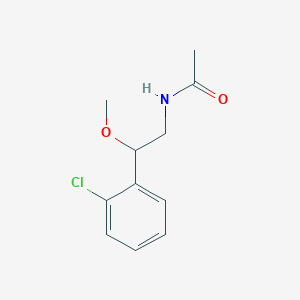

Ethyl 3-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C6H12O3 . It contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of Ethyl 3-hydroxy-2-methylpropanoate involves the use of magnesium and zinc derivatives . The preparation, single crystal, and molecular structures of the compounds are described in detail in the referenced paper .Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-2-methylpropanoate includes five coordinate Mg 2+ ions that may be considered as derived from a trigonal bipyramid where the chelating BDI and OCMe 2 COOEt ligands span equatorial-axial sites .Chemical Reactions Analysis

The chemical reactions of Ethyl 3-hydroxy-2-methylpropanoate involve the initiation and sustainment of the living polymerization of lactide (L - or rac -LA) but not the ring-opening polymerization of ε-caprolactone .Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-2-methylpropanoate has a molecular weight of 132.16 . It is a liquid at room temperature and is stored at -10 degrees Celsius .科学研究应用

酶促拆分中的超声波

3-羟基-2-甲基丙酸乙酯已在酶促水解的背景下进行了研究。超声波浴的使用,结合某些酶,可以减少这种水解的反应时间,而不会显着改变反应产物的产率或对映体过量(Ribeiro, Passaroto, & Brenelli, 2001)。

布莱斯重排

该化学物质已用于通过布莱斯重排形成环丙烷衍生物。某些甲苯磺酸酯的加热导致形成 1-甲基-2-苯基- 和 1,2-二甲基-3-苯基环丙烷羧酸乙酯(Abe & Suehiro, 1982)。

抗生素前体合成

3-羟基-2-甲基丙酸乙酯已被用作 1β-甲基碳青霉烯类抗生素合成中的前体。相关化合物的螯合控制羟醛反应是该合成中的关键步骤(Shirai & Nakai, 1989)。

葡萄酒感官评价

在葡萄酒行业,2-羟基-3-甲基丁酸乙酯(一种相关化合物)因其化学和感官特性而受到研究。它被确定为乳酸菌酯酶活性的一种潜在标记,并且已在各种葡萄酒中发现(Gammacurta et al., 2018)。

红葡萄酒中取代酯的形成

包括 3-羟基-2-甲基丙酸乙酯在内的取代酯在红葡萄酒中的形成已得到定量分析。为此开发了一种新方法,提供了葡萄酒年龄与酯水平之间相关性的见解(Lytra et al., 2017)。

化学合成和药物潜力

2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯已被合成并研究其作为镇痛剂和抗血脂调节剂的潜力。它的合成和表征对其生物活性的探索至关重要(Navarrete-Vázquez et al., 2011)。

环氧乙烷加氢酯化

该化合物已通过环氧乙烷与一氧化碳的加氢酯化合成,使用特定的催化剂和条件,展示了其在工业化学中的应用(Hai-jun, 2012)。

作用机制

Mode of Action

It’s known that similar compounds can undergo claisen condensation reactions . This involves enolate formation, nucleophilic reaction, and removal of leaving group .

Biochemical Pathways

It’s known that similar compounds, such as alkylated ethyl esters, result from the esterification of ethanol and alkyl acid derived from the ehrlich pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-2-methylpropanoate. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound .

安全和危害

Ethyl 3-hydroxy-2-methylpropanoate is classified under GHS07. It is a highly flammable liquid and vapor. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

属性

IUPAC Name |

ethyl 3-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZIPLLOLLLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-2-methylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)

![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)

![1-(4-chlorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2468187.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)

![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)

![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)